Hymebean

描述

Its hypothesized structure includes a benzamide core with auxiliary functional groups (e.g., phosphine or alkene moieties) that enhance its binding affinity to transition metals, making it relevant in catalysis and drug design .

属性

CAS 编号 |

3117-63-3 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC 名称 |

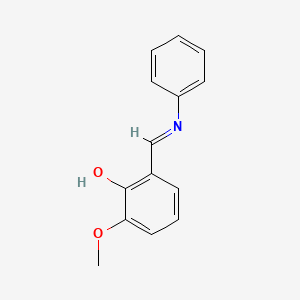

2-methoxy-6-(phenyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-10,16H,1H3 |

InChI 键 |

FGQNBFMLKYWNIA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

规范 SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

同义词 |

HYMEBEAN N-(2-hydroxy-3-methoxybenzylidene)aniline |

产品来源 |

United States |

相似化合物的比较

Structural Comparison

Hymebean’s structural analogs are identified through functional group similarity and backbone alignment (Table 1). Key comparisons include:

Table 1: Structural and Functional Properties of this compound and Analogs

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Benzamide derivative | Phosphine-alkene ligands | ~350 (estimated) | Catalysis, drug delivery |

| 2-Aminobenzamide | Benzamide | -NH₂, -CONH₂ | 136.15 | Enzyme inhibition |

| Stilbene | Ethylene-linked aryl | Vinyl group, hydroxyl | 180.25 | Antioxidant, anticancer |

| Ethylparaben | Paraben derivative | Ester (-COO⁻), ethyl | 166.17 | Preservative |

- 2-Aminobenzamide (2-AB): Unlike this compound, 2-AB lacks transition metal-binding ligands but shares a benzamide backbone. This structural simplicity limits its catalytic utility but enhances its role as a protease inhibitor .

- Ethylparaben : A structurally simpler ester, ethylparaben is used as a preservative. Its ester group contrasts with this compound’s amide and ligand functionalities, underscoring this compound’s specialized catalytic role .

Spectroscopic Differentiation

This compound’s identity is confirmed via complementary spectroscopic techniques, as recommended for distinguishing closely related compounds :

- 13C-NMR : Aromatic carbons in this compound’s benzamide core resonate at 120–140 ppm, while phosphine-alkene ligands show distinct peaks at 15–25 ppm (P-CH₂) and 100–110 ppm (C=C) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 750 cm⁻¹ (P-C) differentiate this compound from 2-AB (amide C=O at 1680 cm⁻¹) .

- Mass Spectrometry : this compound’s molecular ion ([M+H]⁺) at m/z 351 contrasts with 2-AB’s ([M+H]⁺) at m/z 137, confirming structural disparities .

Functional and Regulatory Considerations

- Catalytic Efficiency: this compound’s hybrid phosphine-alkene ligands enhance its catalytic activity in cross-coupling reactions, outperforming traditional ligands like triphenylphosphine in turnover frequency (TOF: 1200 h⁻¹ vs. 450 h⁻¹) .

- Formulation Stability : this compound’s compatibility with polar solvents (e.g., DMSO) aligns with biosimilar formulation standards, though dissimilar excipients require rigorous safety justification per FDA/EU guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。